molecular formula C5H9Cl B3368806 3-Chloro-3-methyl-1-butene CAS No. 2190-48-9

3-Chloro-3-methyl-1-butene

Cat. No. B3368806
CAS RN: 2190-48-9
M. Wt: 104.58 g/mol
InChI Key: KECJPTAJLDCQHM-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-1-butene is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as 3-Chloro-3-methylbut-1-ene and dimethylallyl chloride . It is used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines .


Molecular Structure Analysis

The molecular weight of 3-Chloro-3-methyl-1-butene is 104.578 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Chloro-3-methyl-1-butene has an average mass of 104.578 Da and a monoisotopic mass of 104.039276 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Electrochemical Preparation and Reactions

3-Chloro-3-methyl-1-butene has been synthesized through electrooxidative double ene-type chlorination, yielding 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This process involves electrolysis in a dichloromethane and water solvent system with the presence of acids like HCl, H2SO4, and H3PO4. The functional group of the starting material significantly affects the reaction course and product distribution (Uneyama et al., 1983).

Polymerization Studies

3-Chloro-3-methyl-1-butene has been the subject of polymerization studies, particularly its cationic polymerization at varying temperatures. The polymer's structure was analyzed using NMR spectroscopy, revealing insights into the molecular structure and the effects of temperature on polymer formation (Kennedy et al., 1966).

Catalytic Isomerization and Hydrogenation

In the field of catalysis, 3-Chloro-3-methyl-1-butene has been used in studies involving isomerization and hydrogenation. The chloromethyl methyl sulfoxide complex of palladium was found to catalyze the hydrogenation and isomerization of 3-methyl-1-butene, leading to a mixture of isopentenes (Freidlin et al., 1973).

Chemical Kinetics and Reaction Mechanisms

The kinetics of 3-Chloro-3-methyl-1-butene's reactions and its dehydrochlorination process in various solvents have been thoroughly studied. These investigations provide critical insights into the reaction mechanisms and the influence of solvents on reaction rates, contributing to a better understanding of chemical kinetics and solvent effects (Ponomarev et al., 2005).

Gas-Phase Molecular Structure Analysis

Studies on the gas-phase molecular structure of 3-chloro-1-butene, a closely related compound, have been conducted using electron diffraction and calculations. This research provides detailed insights into the conformations and molecular structure of these compounds, which are vital for understanding their chemical behavior (Schei, 1984).

Reactions with Chlorine Atoms

Research on the kinetics of reactions of chlorine atoms with a series of alkenes, including 3-chloro-3-methyl-1-butene, highlights its reactivity. This is particularly significant in understanding the compound's behavior in the presence of chlorine atoms, a common scenario in various chemical processes (Ezell et al., 2002).

Safety and Hazards

3-Chloro-3-methyl-1-butene is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-3-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECJPTAJLDCQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176308
Record name 3-Chloro-3-methyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-methyl-1-butene

CAS RN

2190-48-9
Record name 3-Chloro-3-methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3-methyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The chlorination of isoprene under normal conditions is less than straightforward and results in the formation of a variety of products. In a simple addition reaction involving loss of one double bond, dichlorides are formed such as 1,4-dichloro-2-methyl-2-butene and 1,2-dichloro-2-methyl-3-butene. A competing reaction, however, is one of substitution rather than addition in which a hydrogen ion is given up resulting in the formation of monochlorides such as 2-chloromethyl-1,3-butadiene and 1-chloro-2-methyl-1,3-butadiene. The substitution reaction produces HCl as a by-product which in turn reacts with unreacted isoprene in an HCl addition reaction to give hydrochlorides or monochlorobutenes such as 1-chloro-3-methyl-2-butene and 2-chloro-2-methyl-3-butene. In the preparation of the dichloride addition products, the formation of these monochloride substitution and HCl addition products constitutes an undesirable loss. Chlorination under conditions reported in the literature was found to result in discouragingly low weight yields of the 1,4- and 1,2-dichlorides, e.g., less than 50-60%, based on the weight of isoprene consumed. On a theory yield basis, which is moles of dichloride product per mole of isoprene consumed, this amounts to a yield of less than about 25-30%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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